molecular formula C13H16O3 B114281 5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 149862-32-8

5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B114281
CAS No.: 149862-32-8
M. Wt: 220.26 g/mol
InChI Key: WSCPCJGTGVAWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of 1-indanone derivatives. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals and polymerization catalysts .

Preparation Methods

The synthesis of 5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves several steps. One common method includes the Michael addition reaction, where α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone react with various nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole . The reaction conditions typically involve the use of solvents like diethyl ether and reagents such as acetyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, Donepezil hydrochloride, a derivative of this compound, acts as an acetylcholine esterase inhibitor, increasing acetylcholine concentrations and improving cholinergic function . This mechanism is particularly useful in the treatment of Alzheimer’s disease.

Comparison with Similar Compounds

5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.

Properties

CAS No.

149862-32-8

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

5,6-dimethoxy-2,2-dimethyl-3H-inden-1-one

InChI

InChI=1S/C13H16O3/c1-13(2)7-8-5-10(15-3)11(16-4)6-9(8)12(13)14/h5-6H,7H2,1-4H3

InChI Key

WSCPCJGTGVAWHA-UHFFFAOYSA-N

SMILES

CC1(CC2=CC(=C(C=C2C1=O)OC)OC)C

Canonical SMILES

CC1(CC2=CC(=C(C=C2C1=O)OC)OC)C

Origin of Product

United States

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